4-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound includes a benzamide moiety linked to a thiadiazole ring, which is further substituted with an ethoxy group.
Preparation Methods
The synthesis of 4-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine to yield the desired product . The reaction conditions usually involve refluxing in an organic solvent like dichloromethane or chloroform.
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amine derivatives .
Scientific Research Applications
4-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it induces apoptosis in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
4-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide: This compound has a nitro group instead of an ethoxy group and exhibits different biological activities.
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide: The methoxy group substitution results in variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
349618-91-3 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
4-ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-9-5-3-8(4-6-9)10(15)13-11-14-12-7-17-11/h3-7H,2H2,1H3,(H,13,14,15) |
InChI Key |
RWHXCOGBOKYHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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